4,5-Dicaffeoylquinic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Chemical Identity and Nomenclature of 4,5-DCQA

The table below summarizes the core identifiers and chemical properties for 4,5-Dicaffeoylquinic acid.

| Property | Description |

|---|---|

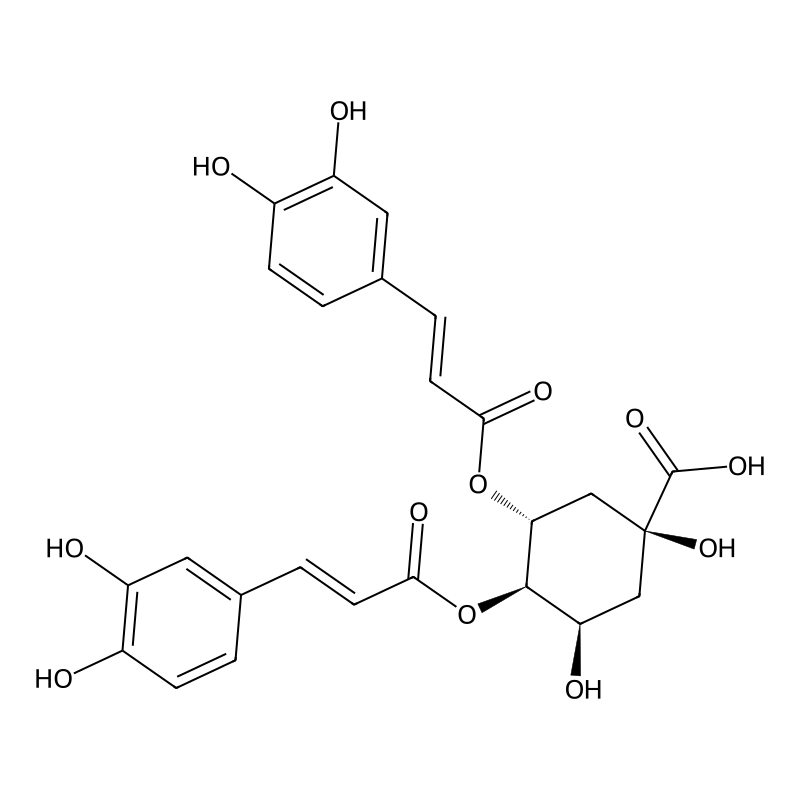

| IUPAC Name | (1R,3R,4S,5R)-3,4-bis({[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy})-1,5-dihydroxycyclohexane-1-carboxylic acid [1] [2] |

| Common Synonyms | 4,5-Di-O-caffeoylquinic acid; Isochlorogenic acid C; Isochlorogenic acid B [1] [3] [4] |

| CAS Number | 57378-72-0 [1] [4] [2] |

| Chemical Formula | C₂₅H₂₄O₁₂ [1] [4] [2] |

| Average Molecular Weight | 516.45 g/mol [1] [4] [2] |

| Chemical Structure | An ester of quinic acid, with two caffeoyl groups attached at the 4 and 5 positions of the cyclohexane ring [1]. |

The Family of Dicaffeoylquinic Acid (DCQA) Isomers

Dicaffeoylquinic acids are esters composed of one quinic acid and two caffeic acid moieties. Due to the different positions on the quinic acid ring where the caffeoyl groups can esterify, there are six possible constitutional isomers [5] [6]:

- 1,3-DCQA (Cynarin)

- 1,4-DCQA

- 1,5-DCQA

- 3,4-DCQA (Isochlorogenic acid A)

- 3,5-DCQA (Isochlorogenic acid B)

- 4,5-DCQA (Isochlorogenic acid C)

It is critical to note a common point of confusion in the literature: 4,5-DCQA is consistently identified as Isochlorogenic acid C [3] [4]. However, some public databases incorrectly list it as "Isochlorogenic acid b" due to outdated or misapplied nomenclature [1] [2]. Researchers should verify the specific isomeric structure based on analytical data rather than relying solely on common names.

The relationships between these isomers and the specific identity of 4,5-DCQA are outlined in the diagram below.

Relationship of 4,5-DCQA within the DCQA isomer family, highlighting its correct common name.

Pharmacological Profile and Key Quantitative Data

Pre-clinical studies have revealed a broad pharmacological profile for DCQAs, including 4,5-DCQA. The following table consolidates key experimental activities and effective concentrations/doses.

| Pharmacological Activity | Experimental Model / Assay | Key Findings / Mechanism of Action | Effective Concentration/Dose |

|---|---|---|---|

| Anti-inflammatory | LPS-stimulated RAW264.7 macrophage cells [7] | Inhibition of Nitric Oxide (NO) production | Data quantified via HPLC [7] |

| Anti-inflammatory | In vitro and in vivo models [5] [6] | Decreased NF-κB activation | Point of Departure (PoD) data available [5] [6] |

| Antioxidant | In vitro and in vivo models [5] [6] | Activation of the Nrf2 pathway; Reduction of oxidative stress | Point of Departure (PoD) data available [5] [6] |

| Anti-melanogenesis | α-MSH-stimulated B16F1 murine melanoma cells [8] | 84% inhibition of melanogenesis (greater than arbutin). Downregulates MITF, tyrosinase, TRP1, and DCT. Inhibits cAMP/CREB pathway. | 25 μM [8] |

| Anti-melanogenesis | Cell-free tyrosinase assay [8] | Direct inhibition of tyrosinase enzyme activity. | Activity similar to arbutin at 25 μM [8] |

| Antiviral | In vitro HIV-1 assay [4] | Inhibition of HIV-1 integrase and HIV-1 replication. | IC₅₀: 0.13-0.3 μg/mL (integrase); EC₅₀: 2 μg/mL (replication) [4] |

| Antioxidant | DPPH free radical scavenging assay [4] | Direct free radical scavenging activity. | IC₅₀: 19.8 μM [4] |

| Pharmacokinetics | Oral administration in rats (extracts) [5] [6] | Low oral bioavailability (f): ~0.8-1.7% | cmax: ~0.05-0.07 μg/mL [5] [6] |

The multifaceted mechanisms of 4,5-DCQA, particularly in anti-melanogenesis, involve a coordinated inhibition of key signaling pathways and enzymes, as summarized in the following workflow.

Mechanism of 4,5-DCQA inhibition of melanogenesis, showing dual action on signaling and enzymes.

Experimental Protocols and Analytical Methods

For researchers aiming to work with 4,5-DCQA, here are detailed methodologies for key experiments as cited in the literature.

Mass Spectrometric Analysis for Isomer Differentiation

- Objective: To differentiate between DCQA isomers like 3,5-DCQA and 4,5-DCQA.

- Recommended Method: Electrospray Ionization (ESI) in negative ion mode [9].

- Protocol Details:

- Sample Preparation: Dissolve purified DCQA samples in a suitable solvent (e.g., methanol).

- Analysis: Inject samples into the LC-ESI-MS system. Negative ion mode provides more structural information and allows for isomer differentiation.

- Key Differentiating Factor: While Electron Ionization (EI) and Fast Atom Bombardment (FAB) provide molecular mass information, they offer limited ability to distinguish isomers. ESI is the recommended method as it provides fragmentation patterns that enable clear differentiation [9].

Protocol for Anti-melanogenesis Activity Assay

- Objective: To evaluate the inhibitory effect of 4,5-DCQA on melanin synthesis in cells.

- Cell Line: B16F1 murine melanoma cells.

- Procedure [8]:

- Cell Stimulation: Stimulate B16F1 cells with α-Melanocyte-Stimulating Hormone (α-MSH) to induce melanogenesis.

- Compound Treatment: Co-treat the stimulated cells with 4,5-DCQA (e.g., at 25 µM) for a specified period.

- Melanin Measurement: After incubation, lyse the cells and measure the melanin content spectrophotometrically.

- Protein Analysis: Use Western blotting to analyze the expression levels of key proteins like MITF, tyrosinase, TRP1, and DCT.

- Pathway Investigation: To probe the mechanism, assess the compound's effect on intracellular cAMP levels and CREB phosphorylation.

Protocol for Biotransformation by Human Intestinal Flora

- Objective: To study the metabolic fate of 4,5-DCQA or its derivatives in the gut.

- Procedure [7]:

- Preparation of Intestinal Flora: Prepare an anaerobic bacterial suspension from fresh human fecal samples.

- Incubation: Anaerobically incubate 4,5-DCQA methyl ester (or the parent compound) with the bacterial suspension at 37°C for up to 24 hours.

- Sample Analysis: At designated time points, extract the incubation mixture.

- Analysis and Identification: Use HPLC for quantification. Identify the structures of biotransformation products (e.g., de-esterified products, reduced derivatives) using spectroscopic methods (IR, MS, NMR).

Research Implications and Future Directions

The data indicates that 4,5-DCQA is a promising multi-target bioactive compound. Its role in respiratory diseases is of particular interest, as DCQA-containing herbal extracts are traditionally used for this purpose. The pre-clinical data showing anti-inflammatory effects via NF-κB inhibition and antioxidant activity via the Nrf2 pathway provide a scientific basis for this traditional use [5] [6]. However, the low oral bioavailability noted in pharmacokinetic studies presents a challenge for drug development [5] [6]. This highlights the need for further research into formulation strategies, such as the use of prodrugs or novel delivery systems, to improve its systemic exposure and efficacy.

References

- 1. Showing Compound 4 , 5 -Di-O-caffeoylquinic acid (FDB002629) - FooDB [foodb.ca]

- 2. Human Metabolome Database: Showing metabocard for... [hmdb.ca]

- 3. 4,5-Di-O-caffeoylquinic acid [sigmaaldrich.com]

- 4. Isochlorogenic acid C | 57378-72-0 [chemicalbook.com]

- 5. Pharmacological profile of dicaffeoylquinic acids and their role in the... [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological profile of dicaffeoylquinic acids and their ... [frontiersin.org]

- 7. Biotransformation of 4,5-O-dicaffeoylquinic acid methyl ... [sciencedirect.com]

- 8. Mechanism underlying inhibitory effect of six ... [pubmed.ncbi.nlm.nih.gov]

- 9. Mass spectrometry of 3,5- and 4,5-dicaffeoylquinic acids ... [pubmed.ncbi.nlm.nih.gov]

Quantitative 4,5-DCQA Content in Asteraceae Plants

The table below summarizes the concentration of 4,5-DCQA found in various Asteraceae plants, detailing the specific plant part used and the extraction method to aid in your experimental design.

| Plant Species | Plant Part | Extraction Solvent | 4,5-DCQA Content | Reference / Source |

|---|---|---|---|---|

| Ligularia fischeri (from Nonsan, Korea) | Leaves & Stems | 50% Ethanol | 11.25 mg/g (Freeze-dried weight) | [1] [2] |

| Ligularia fischeri (from Nonsan, Korea) | Leaves & Stems | 30% Ethanol | 11.79 mg/g (Freeze-dried weight) | [1] [2] |

| Ligularia fischeri (from Nonsan, Korea) | Leaves & Stems | 100% Distilled Water | 3.38 mg/g (Freeze-dried weight) | [1] [2] |

| Artemisia umbrosa (Wild Mugwort) | Leaves or Whole Plant | Not Specified (Total content in crude extract) | 3.7% (Total dicaffeoylquinic acids, predominantly 1,5-, 3,5-, and 4,5-DCQA) | [3] |

| Pluchea indica | Leaves | 50% Ethanol (Ultrasound Extraction) | Identified among six caffeoylquinic acid derivatives | [4] |

| Tolpis barbata | Aerial Parts | Not Specified | Identified as a major phenolic compound | [5] |

| Pseudoconyza viscosa | Ethanolic Extract | Ethanol | Identified via HPLC; shown to have significant antioxidant potential via molecular docking | [6] |

Detailed Experimental Protocols

For reliable isolation and quantification of 4,5-DCQA, here are two validated experimental workflows you can adapt.

Protocol 1: HPLC-MS/MS Analysis for Quantification

This method, used for Ligularia fischeri, is ideal for precise quantification and validation [1] [2].

Sample Preparation:

- Extraction: Use 5 g of freeze-dried, powdered leaves/stems. Extract with 50 mL of solvent (e.g., 30% or 50% ethanol) in a water bath at 60°C for 72 hours.

- Post-processing: Centrifuge the extract at 3000 rpm for 10 minutes. Filter the supernatant and concentrate using a rotary evaporator (100 rpm, 45°C) to remove ethanol. Finally, lyophilize the extract to a powder.

- For HPLC: Re-dissolve the sample powder in methanol to a concentration of 1 mg/mL. Filter through a 0.45 μm PVDF syringe filter before injection.

HPLC-MS/MS Conditions:

- Apparatus: Shimadzu Nexera Lite LC-40D HPLC system coupled with a Sciex X500R Q-TOF mass spectrometer.

- Column: Prontosil C18 column (250 mm × 4.6 mm, 5 μm).

- Mobile Phase:

- Solvent A: Deionized water with 0.1% formic acid.

- Solvent B: Acetonitrile with 0.1% formic acid.

- Gradient Elution: | Time (min) | % Solvent B | |------------|-------------| | 0 | 10% | | 10 | 15% | | 20 | 20% | | 30 | 25% | | 40 | 40% | | 50 | 70% | | 60 | 95% | | 70 | 95% |

- Flow Rate: 0.5 mL/min.

- Detection: UV/DAD at 284 nm.

- MS Parameters: ESI-positive ion mode; mass scan range m/z 100-2000; source temperature 500°C; spray voltage 5500 V.

Protocol 2: General Extraction and Purification

This broader method, outlined for Artemisia umbrosa, is a good starting point for obtaining a crude extract rich in 4,5-DCQA [3].

(Caption: Workflow for the general extraction and purification of 4,5-DCQA from plant material.)

Bioactive Potential & Research Applications

4,5-DCQA is a compound of high interest due to its multifaceted bioactivity, which supports its potential in drug development [7]:

- Antioxidant & Neuroprotective: Functions as an excellent antioxidant and exhibits neuroprotective properties, including inhibition of amyloid-β protein aggregation, which is relevant to Alzheimer's disease research.

- Antiviral: Shows anti-HIV activity by effectively inhibiting HIV-1 reverse transcriptase.

- Anti-inflammatory: Contributes to anti-inflammatory effects, as seen in related dicaffeoylquinic acids.

Recent computational studies on Pseudoconyza viscosa suggest that dicaffeoylquinic acid has a significant binding potential to human peroxiredoxin 5, a key antioxidant enzyme, underscoring its therapeutic promise [6].

Key Research Considerations

- Optimize Extraction: Ethanol concentrations around 30-50% often yield higher 4,5-DCQA amounts compared to pure water, offering a balance between efficiency and environmental safety [1] [2].

- Account for Variability: The content of 4,5-DCQA can be significantly influenced by the plant's geographical origin and growing conditions [1]. Using standardized, authenticated plant material is crucial for reproducible results.

- Leverage Elicitors: Biotic elicitors like yeast extract have been shown to enhance the synthesis of caffeoylquinic acids in other Asteraceae plants (e.g., Arnica montana), suggesting a viable strategy to increase 4,5-DCQA yield in vitro [8].

References

- 1. Validation and standardization of the content of three di- ... [pubmed.ncbi.nlm.nih.gov]

- 2. Validation and standardization of the content of three di- ... [nature.com]

- 3. Method for preparing caffeoylquinic acid from Artemisia ... [patents.google.com]

- 4. Optimization of extraction method and HPLC analysis of six ... [sciencedirect.com]

- 5. Natural products from Tolpis barbata (L.) Gaertn. ... [sciencedirect.com]

- 6. Characterization of total phenolic and flavonoid content in ... [frontiersin.org]

- 7. 4,5-Di-O-caffeoylquinic acid [sigmaaldrich.com]

- 8. Antioxidant Capacity and Accumulation of Caffeoylquinic ... [pmc.ncbi.nlm.nih.gov]

4,5-O-dicaffeoylquinic acid spectroscopic data

Nuclear Magnetic Resonance (NMR) Data

The table below summarizes the ¹H and ¹³C NMR data for 4,5-O-dicaffeoylquinic acid and a related malonyl derivative, as reported in the search results.

Table 1: NMR Spectroscopic Data (δ in ppm) | Atom Position | 4,5-O-Dicaffeoylquinic Acid [1] | 1,5-Dicaffeoyl-3-malonylquinic Acid (4) [2] | | :--- | :--- | :--- | | | δH (500 MHz) | δC (125 MHz) | δH (500 MHz) | δC (125 MHz) | | 1 | - | - | - | 78.7 | | 2 | - | - | 2.41, m (ov) | 31.7 | | 3 | - | - | 5.32, q (4.1) | 71.7 | | 4 | - | - | 3.87, dd (8.8, 3.4) | 68.7 | | 5 | - | - | 5.19, td (9.1, 4.1) | 69.8 | | 6 | - | - | 2.44, m (ov); 1.95, dd (13.1, 9.9) | 35.6 | | COOH | - | - | - | 172.0 | | Caffeoyl Arm 1 H-2" | 7.04 | - | - | - | | Caffeoyl Arm 1 H-5" | 6.79 | - | - | - | | Caffeoyl Arm 1 H-6" | - | - | - | - | | Caffeoyl Arm 1 H-7" | 6.27, d (15.9) | - | - | - | | Caffeoyl Arm 1 H-8" | 7.52, d (15.9) | - | - | - | | Caffeoyl Arm 2 H-2" | 7.01 | - | - | - | | Caffeoyl Arm 2 H-5" | 6.78 | - | - | - | | Caffeoyl Arm 2 H-6" | - | - | - | - | | Caffeoyl Arm 2 H-7" | 6.20, d (15.9) | - | - | - | | Caffeoyl Arm 2 H-8" | 7.46, d (15.9) | - | - | - |

- Notes on NMR Data:

- Solvent: The data for compound 4 was recorded in DMSO-d6 [2].

- Coupling Constants: The values in parentheses are coupling constants in Hz (J) [2]. For example,

dd= doublet of doublets. - Caffeoyl Protons: The data from [1] confirms the presence of two distinct caffeoyl arms, each showing characteristic trans-olefinic proton patterns (doublets with J ~15.9 Hz for H-7" and H-8").

- Data Gap: The search results provide full data for a malonyl-dicaffeoylquinic acid derivative but not the complete carbon and proton assignments for the parent 4,5-O-dicaffeoylquinic acid itself.

Mass Spectrometry (MS) Data

The following table collates the mass spectrometry information found for 4,5-O-dicaffeoylquinic acid.

Table 2: Mass Spectrometry Data

| Parameter | Data |

|---|---|

| Molecular Formula | C₂₅H₂₄O₁₂ [3] [4] |

| Exact Mass (Monoisotopic) | 516.1268 Da [4] |

| HRESIMS (Negative) | m/z 601.1198 [M–H]⁻ (for 1,5-Dicaffeoyl-3-malonylquinic acid, C₂₈H₂₅O₁₅) [2] |

| Ionization Methods | NSI (Nanospray Ionization) [3] |

| Available Tandem Data | MS1, MS2, MS3, and MS4 spectra are available in curated databases [3]. |

Other Spectroscopic and Physical Data

Table 3: Additional Physico-chemical Properties

| Property | Data |

|---|---|

| Optical Rotation | [α]²⁸D -170 (c in MeOH) [4] |

| UV/Vis (MeOH) λmax | 335 nm (for compound 4) [2] |

| Predicted logP | 2.05 - 2.16 [4] |

| Predicted Water Solubility | 0.12 g/L [4] |

Experimental Protocols from Search Results

The methodologies below are based on the techniques used to characterize this class of compounds in the provided literature.

-

- Instrument: Bruker Avance series spectrometers (e.g., 500 or 700 MHz).

- Sample Preparation: Compounds were dissolved in deuterated solvents (DMSO-d6 or buffer with 10% D₂O). Temperature control was used (295 K or 328 K).

- Experiments: Standard 1D (¹H, ¹³C) and 2D spectra (NOESY, ROESY, ¹H,¹³C-HSQC, TOCSY) were crucial for full signal assignment and stereochemical determination.

HPLC-UV-HR-MS/MS Analysis [2]

- HPLC System: Reversed-phase (RP) HPLC (e.g., Dionex Ultimate 3000).

- Detection: Combined UV-Vis diode array detection (DAD) and high-resolution mass spectrometry (HR-MS) with an Orbitrap mass analyzer.

- Application: This hyphenated technique was used for the initial discovery, differentiation of isomers based on fragmentation patterns, and quantification.

Stability and Biotransformation Studies [5]

- Incubation: Compounds were anaerobically incubated with human intestinal flora (HIF) at 37°C to simulate metabolic conversion.

- Analysis: Time-course studies were conducted using analytical HPLC to monitor the degradation of the parent compound and the formation of metabolites.

Visualization: Experimental Workflow for Structural Elucidation

The following diagram illustrates a typical integrated workflow for the structural characterization of complex natural products like 4,5-O-dicaffeoylquinic acid, based on the methodologies described.

This workflow shows how hyphenated techniques (HPLC-MS) and NMR work together to isolate and fully characterize a compound.

Key Insights for Researchers

- Embrace Hyphenated Techniques: The combination of HPLC with HR-MS/MS is a powerful tool for identifying and differentiating between complex isomers like the various dicaffeoylquinic acids directly from crude extracts [2].

- Value of 2D NMR: For unambiguous structural determination, especially of stereoisomers, comprehensive 2D NMR experiments (such as ROESY/NOESY and HMBC) are indispensable [2] [1].

- Consider Compound Stability: Be aware that these compounds can undergo isomerization under certain pH conditions, such as during simulated digestion, which may affect biological testing and interpretation of results [6].

References

- 1. NMR Studies of Hetero-Association of Caffeine with di-O- ... [pmc.ncbi.nlm.nih.gov]

- 2. Malonyl-Caffeoylquinic Acids and ... - PubMed Central - NIH [pmc.ncbi.nlm.nih.gov]

- 3. 4 5 Dicaffeoylquinic acid [mzcloud.org]

- 4. Showing Compound 4 , 5 -Di- O -caffeoylquinic acid (FDB002629) - FooDB [foodb.ca]

- 5. Biotransformation of 4,5-O-dicaffeoylquinic acid methyl ... [sciencedirect.com]

- 6. Pharmacological profile of dicaffeoylquinic acids and their ... [frontiersin.org]

historical use of plants containing 4,5-DCQA

Introduction to DCQAs and Historical Use

Dicaffeoylquinic acids (DCQAs) are a group of polyphenolic compounds found in various medicinal plants worldwide. The historical use of plants containing these compounds, particularly the 4,5-DCQA isomer, is deeply rooted in treating respiratory diseases such as acute and chronic bronchitis [1].

These compounds are recognized as crucial active substances in multi-constituent herbal extracts, contributing to their therapeutic benefits through anti-inflammatory, antioxidative, and antimicrobial effects [1]. While the specific historical record for 4,5-DCQA alone is limited, its presence is a key marker for the bioactivity of several traditionally used plants.

Plants Containing 4,5-DCQA and Their Traditional Use

The table below lists plants where 4,5-DCQA has been identified and connects them to their historical and traditional applications.

| Plant Species | Traditional Use / Medicinal Application | Relevance to 4,5-DCQA |

|---|---|---|

| Echinacea species & Hedera helix (Ivy) | Treatment of respiratory diseases worldwide [1]. | DCQAs are an important group of substances for the pharmacological activity of these plant-derived extracts [1]. |

| Ligularia fischeri | Traditionally used for bronchial diseases, anti-aging, and constipation [2] [3]. | Contains 4,5-DCQA; content varies by region and extraction solvent [2] [3]. |

| Inula salicina (Willow-leaved yellowhead) | Used in folk medicine for angina, skin rashes, warts, and as a wound healing agent [4]. | 4,5-DCQA is one of the main dicaffeoylquinic acids identified in the plant [4]. |

| Artemisia afra | A popular herbal medicine in Southern Africa used for a wide variety of ailments, including diabetes [5]. | 4,5-DCQA is one of the several DCQA isomers identified and tested for antidiabetic activity in infusions [5]. |

| Cephalaria uralensis | Traditionally used in Europe and Asia for inflammatory and skin ailments [6]. | 4,5-DCQA was isolated and shown to have strong membrane-integration capacity and antioxidant potential [6]. |

Quantitative Analysis of 4,5-DCQA in Plant Materials

Standardizing content is critical for developing reproducible herbal medicines. The following table summarizes quantitative data from a study on Ligularia fischeri, demonstrating how region and extraction solvent impact 4,5-DCQA yield [2] [3].

| Source Region (for Ligularia fischeri) | Solvent Used for Extraction | Content of 4,5-DCQA (mg/g of raw material) |

|---|---|---|

| Nonsan | 100% Distilled Water | 3.38 mg/g |

| Nonsan | 30% Ethanol | 11.79 mg/g |

| Nonsan | 50% Ethanol | 11.25 mg/g |

| Hamyang | 50% Ethanol | 1.85 mg/g |

| Hoengseong | 50% Ethanol | 3.13 mg/g |

| Jeongseon | 50% Ethanol | 1.17 mg/g |

| Yangsan | 50% Ethanol | 2.21 mg/g |

Pharmacological Mechanisms and Bioactivity

Pre-clinical studies indicate that DCQAs, including 4,5-DCQA, exert their effects through multiple cellular mechanisms. The diagram below summarizes the key pharmacological pathways and effects relevant to respiratory and inflammatory diseases.

Key pharmacological pathways of DCQAs.

- Anti-inflammatory and Antioxidant Effects: DCQAs are reported to decrease the activation of the NF-κB pathway (a key regulator of inflammation) and activate the Nrf2 pathway, which is a master regulator of the cellular antioxidant response [1]. This dual action is highly relevant for treating inflammatory respiratory conditions like bronchitis.

- Direct Antioxidant Capacity: In a study on Cephalaria uralensis, 4,5-DCQA was isolated and demonstrated strong free-radical scavenging ability in antioxidant assays [6].

- Antimicrobial and Membrane Activity: The same study noted that 4,5-DCQA caused the largest increase in monolayer surface pressure among tested compounds, indicating a strong tendency to integrate with lipid bilayers [6]. This membrane-perturbing activity could underlie the traditional use of these plants for skin and microbial ailments.

- Antidiabetic Activity: In Artemisia afra infusions, 1,5-DCQA and 3,5-DCQA showed better α-glucosidase inhibition than the drug acarbose [5]. While 4,5-DCQA was also identified, its specific inhibitory activity was not separately highlighted, suggesting a need for further targeted research.

Experimental Protocols for Key Assays

For researchers aiming to validate or explore these activities, here are detailed methodologies for two key bioassays cited in the literature.

α-Glucosidase Inhibition Assay

This protocol was used to evaluate the antidiabetic potential of DCQAs from Artemisia afra [5].

- Principle: Measures the inhibition of the α-glucosidase enzyme, which breaks down carbohydrates into glucose. Inhibitors can lower post-prandial blood sugar levels.

- Reagents: α-Glucosidase from Saccharomyces cerevisiae; p-Nitrophenyl α-D-glucopyranoside (pNPG) as substrate; phosphate buffer (20 mM, pH 6.9); test compounds (e.g., 1,5-DCQA, 3,5-DCQA).

- Procedure:

- Pre-incubate 100 µL of α-glucosidase solution (1 U/mL) with 50 µL of the test compound (e.g., 1 mg/mL in suitable solvent) in a 96-well plate for 10 minutes at 37°C.

- Start the reaction by adding 50 µL of 3 mM pNPG solution in phosphate buffer.

- Incubate the reaction mixture at 37°C for 20 minutes.

- Measure the absorbance of the released yellow-colored p-nitrophenol at 405 nm using a microplate reader.

- Analysis: Calculate the percentage inhibition using the formula:

% Inhibition = [(Abs_negative_control - Abs_sample) / Abs_negative_control] * 100where acarbose and distilled water are used as positive and negative controls, respectively.

DPPH Radical Scavenging Assay

This method is widely used to determine the antioxidant activity of plant extracts and pure compounds [7] [6].

- Principle: Measures the ability of an antioxidant to donate hydrogen to the stable, purple-colored DPPH• radical, converting it to a yellow-colored diphenylpicrylhydrazine, which is measured spectrophotometrically.

- Reagents: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical solution in methanol; Trolox (as a standard antioxidant); test samples.

- Procedure:

- Prepare a 0.1 mM DPPH solution in methanol.

- Mix a fixed volume of the test sample (or standard) with the DPPH solution. For instance, in the study on Eleutherococcus senticosus, the EtOAc fraction (rich in phenolic acids) was tested [7].

- Shake the mixture and incubate in the dark at room temperature for 30 minutes.

- Measure the absorbance of the solution at 517 nm against a methanol blank.

- Analysis: Calculate the percentage of DPPH scavenging activity. The results are often expressed as an IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals), which can be determined from a dose-response curve.

Research Gaps and Future Directions

While the pharmacological profile of DCQAs is promising, several gaps remain for a comprehensive whitepaper:

- Human Clinical Data: The current evidence is largely based on in vitro and pre-clinical animal studies [1]. Clinical trials are needed to confirm efficacy and safety in humans.

- Detailed Pharmacokinetics: More research is required on the absorption, distribution, metabolism, and excretion (ADME) of individual DCQA isomers [1].

- Synergistic Effects: Many traditional remedies use whole plant extracts. The synergistic or antagonistic interactions between DCQAs and other plant constituents (e.g., triterpenes, saponins) warrant further investigation [1].

References

- 1. Pharmacological profile of dicaffeoylquinic acids and their ... [pmc.ncbi.nlm.nih.gov]

- 2. Validation and standardization of the content of three di- ... [pmc.ncbi.nlm.nih.gov]

- 3. Validation and standardization of the content of three di- ... [nature.com]

- 4. Inula salicina L.: Insights into Its Polyphenolic Constituents ... [mdpi.com]

- 5. Seasonal Chemical Variation and Antidiabetic Activity of ... [link.springer.com]

- 6. Membrane-Active Phenolic Compounds from Cephalaria ... [mdpi.com]

- 7. Chemical Composition and In Vitro Biological Activity of the ... [mdpi.com]

Solubility and Storage of 4,5-Dicaffeoylquinic Acid

The following table summarizes key physicochemical and handling data for 4,5-diCQA, collated from commercial laboratory chemical suppliers and research literature.

| Property | Details / Value | Context / Conditions | Source |

|---|---|---|---|

| Molecular Weight | 516.45 g/mol | - | [1] [2] |

| CAS Number | 57378-72-0 | - | [1] [2] |

| Solubility (DMSO) | 100 mg/mL (193.63 mM) | - | [1] |

| Solubility (DMSO) | ~41.4 mg/mL | - | [2] |

| Solubility (Ethanol) | ~14.77 mg/mL | - | [2] |

| Solubility (Water) | Insoluble | - | [2] |

| Recommended Storage | -20°C | Solid powder; protect from light | [1] [3] |

| Solution Stability | -80°C for 6 months; -20°C for 1 month | In DMSO; avoid repeated freeze-thaw cycles | [1] |

Stability Profile and Degradation Pathways

4,5-diCQA, like other caffeoylquinic acids (CQAs), is susceptible to degradation influenced by environmental factors. Its stability has been studied both in isolation and as part of complex plant extracts.

The stability of 4,5-diCQA and its related isomers is governed by specific chemical pathways that are activated under stress conditions. The diagram below illustrates the primary degradation routes and their triggers.

Key Factors Affecting Stability

- Temperature: A critical stability study found that 4,5-diCQA is more stable than other diCQA isomers like 3,4-diCQA and 3,5-diCQA. However, after 7 days at room temperature (25°C), a significant degradation of 10.08% was still observed. In contrast, storage at 4°C resulted in much higher stability over the same period [4].

- Light: Exposure to light is a major destabilizing factor. Studies recommend storing standard substances and samples in brown glass to mitigate photo-degradation [4].

- Extraction Conditions: Modern assisted extraction techniques can induce degradation. For example, Microwave-Assisted Solvent Extraction (MASE) has been shown to cause the degradation of dicaffeoylquinic acids like 1,3-diCQA, leading to the formation of various derivatives including 4,5-diCQA, caffeic acid, and cis-isomers [5].

Experimental Protocols for Stability Assessment

The methodologies below, adapted from recent literature, provide a framework for systematically evaluating the stability of 4,5-diCQA.

Protocol for Thermal and Photo-Stability Study [4]

This protocol uses HPLC to monitor the degradation of 4,5-diCQA under different storage conditions.

- Objective: To evaluate the impact of temperature and light on the stability of 4,5-diCQA in solution.

- Materials: Standard 4,5-diCQA; transparent and brown glass vials; HPLC system with a C18 column (e.g., Hypersil BDS C18); mobile phase such as methanol and water with 0.5% acetic acid.

- Method:

- Prepare standard solutions of 4,5-diCQA.

- Dispense aliquots into transparent and brown glass vials.

- Store sets of vials at different temperatures (e.g., 4°C and 25°C).

- Analyze samples in triplicate at time zero and daily for up to 7 days using HPLC.

- Use a gradient elution (e.g., 0.5% acetic acid in water and methanol) with a flow rate of 1 mL/min and detection at 326 nm.

- Data Analysis: Calculate the percentage of 4,5-diCQA remaining by comparing peak areas over time with the initial area. This quantifies degradation rates for each condition.

Protocol for Simulating Extraction-Induced Degradation [5]

This method assesses the stability of 4,5-diCQA under conditions that mimic harsh extraction processes.

- Objective: To identify degradation products formed from 4,5-diCQA under simulated Microwave-Assisted Solvent Extraction (MASE).

- Materials: Standard 4,5-diCQA; microwave reaction system; HPLC-PDA or LC-MS system.

- Method:

- Dissolve the 4,5-diCQA standard in a solvent like 60% methanol in water.

- Subject the solution to microwave radiation under varying conditions (e.g., 50% and 100% generator power for 30 and 60 minutes).

- Analyze the treated solutions using HPLC-PDA.

- Data Analysis: Identify degradation products by comparing chromatograms of treated and untreated standards. Key products to monitor include:

- Isomers: 3,4-diCQA and 3,5-diCQA.

- Hydrolysis Products: Mono-caffeoylquinic acids (e.g., 3-CQA, 4-CQA) and caffeic acid.

- Other Derivatives: Cis-isomers (e.g., cis-5-CQA) and methylated compounds like caffeic acid methyl ester.

Key Recommendations for Researchers

- Storage: For long-term stability, store 4,5-diCQA as a solid powder at -20°C in the dark. For stock solutions in DMSO, aliquot and store at -80°C and avoid repeated freeze-thaw cycles [1].

- Handling: When working with solutions, minimize exposure to room temperature and light. Use amberized vials for all liquid preparations.

- Experimental Design: Be aware that the biological activity observed in a crude extract may be due to a mixture of native compounds and their degradation products. The diagram below outlines a modern approach to rapidly identify true bioactive compounds like 4,5-diCQA from complex mixtures.

References

- 1. 4,5-Dicaffeoylquinic acid (Isochlorogenic acid C) | Antioxidant [medchemexpress.com]

- 2. This compound - High-Purity Bioactive Compound [apexbt.com]

- 3. Isolation of 4,5-O-Dicaffeoylquinic Acid as a Pigmentation ... [pmc.ncbi.nlm.nih.gov]

- 4. Stability and Degradation of Caffeoylquinic Acids under ... [pmc.ncbi.nlm.nih.gov]

- 5. Stability of Selected Phenolic Acids Under Simulated and ... [mdpi.com]

4,5-Dicaffeoylquinic Acid (4,5-DCQA) in Traditional Medicine: A Technical Guide for Researchers

Introduction and Chemical Profile

4,5-Dicaffeoylquinic acid (4,5-DCQA), also known as isochlorogenic acid B, is a prominent polyphenolic compound belonging to the dicaffeoylquinic acid (DCQA) family. These compounds are esters formed between quinic acid and two caffeic acid molecules. As a secondary metabolite, 4,5-DCQA is a key bioactive constituent in numerous medicinal plants employed across various traditional medicine systems, including Traditional Chinese Medicine (TCM) [1] [2]. Its reputation stems from a diverse pharmacological profile, which includes potent antioxidant, anti-inflammatory, antiviral, and antidiabetic activities [1] [3]. This whitepaper provides a comprehensive technical overview of 4,5-DCQA's traditional applications, molecular mechanisms, and relevant research methodologies for scientists and drug development professionals.

Traditional Medicine Sources and Pharmacological Activities

Medicinal Plants Containing 4,5-DCQA

4,5-DCQA is found in a range of medicinal plants, many of which are staples in traditional pharmacopoeias. The table below summarizes the key botanical sources and their associated traditional uses [1] [2] [3].

Table 1: Traditional Medicinal Plants Containing 4,5-DCQA

| Botanical Source | Traditional Medicine System | Reported Traditional Uses | Key Bioactive Compounds (incl. 4,5-DCQA) |

|---|---|---|---|

| Lonicera japonica (Japanese Honeysuckle) | Traditional Chinese Medicine (TCM) | Treatment of respiratory infections, fevers, inflammatory conditions [1]. | DCQAs, Chlorogenic Acids [1] |

| Artemisia afra (African Wormwood) | Southern African Traditional Medicine | Treatment of diabetes, flu-like conditions, respiratory ailments [3]. | 1,5-DCQA, 3,5-DCQA, 4,5-DCQA, Caffeic Acid, Chlorogenic Acid [3] |

| Nymphoides peltata | Traditional Chinese Medicine | Used for "heat strangury" and polyuria; investigated for dermatological applications [2]. | 3,4-DCQA, 3,5-DCQA, 4,5-DCQA, TCQA (3,4,5-Tri-O-caffeoylquinic acid) [2] |

| *Echinacea* species | Native American / Western Herbal Medicine | Immune support, treatment, and prevention of respiratory infections [1]. | Alkamides, DCQAs, Polysaccharides [1] |

| Hedera helix (Ivy) | European Traditional Medicine | Relief of cough and inflammatory respiratory conditions [1]. | Saponins, DCQAs, Flavonoids [1] |

Quantitative Pharmacological Profile

The therapeutic potential of 4,5-DCQA is supported by quantitative data from various bioassays. The following table consolidates key experimental findings on its biological activities [1] [3].

Table 2: Quantitative Pharmacological Data for 4,5-DCQA and Related Compounds

| Pharmacological Activity | Experimental Model / Assay | Test Compound | Key Quantitative Result | Inferred Mechanism / Molecular Target |

|---|---|---|---|---|

| Antioxidant | In vitro radical scavenging, Nrf2-ARE reporter assay [2] | 4,5-DCQA, TCQA | TCQA potently improved Nrf2 levels [2]. | Activation of the Nrf2/HO-1 signaling pathway [2]. |

| Anti-inflammatory | In vitro cell models (e.g., HaCaT, macrophages) [1] [2] | DCQA isomers | Reduction of pro-inflammatory cytokines (TNF-α, IL-6); inhibition of NF-κB activation [1] [2]. | Decreasing NF-κB activation [1]. |

| Antidiabetic (α-Glucosidase Inhibition) | In vitro α-glucosidase inhibition assay [3] | 1,5-DCQA, 3,5-DCQA | Superior inhibition compared to acarbose (positive control) [3]. | Direct inhibition of the α-glucosidase enzyme [3]. |

| Antiviral | Pre-clinical studies on plant extracts [1] | DCQA-rich extracts (e.g., Lonicera) | Suggested efficacy against respiratory infections [1]. | Not fully elucidated; potential multi-target action [1]. |

| Respiratory-Related | Pre-clinical in vivo and in vitro models [1] | DCQA isomers | Reduction of oxidative stress, antitussive, antispasmodic potential [1]. | Activation of Nrf2 pathway; decreasing NF-κB activation [1]. |

Detailed Experimental Protocols for Key Assays

To support research reproducibility, this section outlines standardized methodologies for critical experiments cited in this guide.

Protocol for α-Glucosidase Inhibition Assay [3]

This protocol is essential for evaluating the antidiabetic potential of 4,5-DCQA.

- Principle: Measures the inhibition of α-glucosidase, an enzyme that breaks down carbohydrates into glucose. Inhibitors can lower post-prandial blood glucose levels.

- Equipment & Reagents:

- Transparent flat-bottom 96-well plate

- Spectrophotometric plate reader

- α-Glucosidase from Saccharomyces cerevisiae (1 U/mL)

- Substrate: 3 mM p-nitrophenyl glucopyranoside (pNPG) in 20 mM phosphate buffer (pH 6.9)

- Test compounds (e.g., 4,5-DCQA) dissolved in suitable solvent (e.g., DMSO, methanol)

- Positive control: Acarbose

- Negative control: Distilled water

- Procedure:

- Pre-incubate 100 µL of α-glucosidase solution (1 U/mL) with 50 µL of the test compound (e.g., 1 mg/mL) for 10 minutes at 37°C.

- Initiate the reaction by adding 50 µL of the 3 mM pNPG solution.

- Incubate the reaction mixture at 37°C for 20 minutes.

- Measure the absorbance of the released yellow-colored p-nitrophenol at 405 nm.

- Data Analysis:

Calculate the percentage inhibition using the formula:

% Inhibition = [(Abs_Negative_Control - Abs_Test_Sample) / Abs_Negative_Control] * 100

Protocol for Ultrasound-Assisted Covalent Complex Formation [4]

This methodology is used to create protein-polyphenol complexes, such as β-Lactoglobulin (LG)-4,5-DCQA, to improve the stability and bioavailability of curcumin.

- Principle: Ultrasound generates high mechanical energy and cavitation, facilitating covalent binding between proteins and polyphenols via a free radical mechanism.

- Equipment & Reagents:

- High-intensity ultrasound processor (20-100 kHz)

- LG (purity ≥ 95%)

- 4,5-DCQA (purity ≥ 99%, HPLC grade)

- AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) as a free radical initiator

- Dialysis bags (MWCO 3500 Da)

- Procedure:

- Prepare an aqueous mixture of LG and 4,5-DCQA.

- Add AAPH to the mixture to initiate the free radical reaction.

- Subject the mixture to ultrasound treatment under controlled conditions (e.g., power, time).

- Dialyze the resulting LG-4,5-DCQA complex against distilled water to remove unreacted compounds.

- Lyophilize the purified complex for further use.

- Characterization:

- Confirm covalent binding and quantify bound phenolics using the Folin-Ciocalteu method.

- Analyze structural changes in the protein via spectrofluorometry and circular dichroism (CD).

- Determine the encapsulation efficiency for curcumin.

Molecular Mechanisms and Signaling Pathways

The bioactivities of 4,5-DCQA are mediated through the modulation of several critical cellular signaling pathways. Based on research into related caffeoylquinic acids, the following diagrams illustrate the primary mechanisms involved in its antioxidant and anti-inflammatory/anti-wrinkle effects [2].

Nrf2/ARE Antioxidant Pathway

This pathway is central to the cytoprotective and antioxidant effects of compounds like 4,5-DCQA and its analog TCQA [2].

Diagram 1: Proposed mechanism for 4,5-DCQA/TCQA activation of the Nrf2/ARE pathway, inducing antioxidant gene expression. Based on studies of 3,4,5-TCQA in N. peltata [2].

MAPK/NF-κB/AP-1 Signaling in Inflammation and Photoaging

This pathway explains the potential anti-inflammatory and anti-photoaging (anti-wrinkle) mechanisms of 4,5-DCQA and related compounds [2].

Diagram 2: Proposed mechanism for 4,5-DCQA/TCQA inhibition of UVB-induced inflammation and photoaging via MAPK/NF-κB/AP-1 signaling. Based on studies of 3,4,5-TCQA [2].

Conclusion and Research Outlook

4,5-DCQA is a multifaceted natural product with significant potential in modern drug development, firmly rooted in traditional medicine applications. Its broad pharmacological profile—spanning antioxidant, anti-inflammatory, antidiabetic, and antiviral activities—is mediated through well-defined molecular pathways, including Nrf2/ARE and NF-κB/MAPK [1] [2]. Current research validates its role in multi-constituent extracts, such as those from Lonicera japonica and Artemisia afra, which are effective against respiratory diseases and diabetes [1] [3].

Future research should prioritize:

- Clinical Translation: Moving beyond pre-clinical models to well-designed human clinical trials.

- Synergistic Actions: Systematically investigating the synergistic effects of 4,5-DCQA with other plant constituents.

- Formulation Optimization: Developing advanced delivery systems (e.g., the protein-polyphenol complexes described [4]) to enhance its bioavailability and therapeutic efficacy.

References

- 1. Pharmacological profile of dicaffeoylquinic acids and their ... [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Wrinkling Effect of 3,4,5-tri-O-caffeoylquinic Acid from ... [mdpi.com]

- 3. Seasonal Chemical Variation and Antidiabetic Activity of ... [link.springer.com]

- 4. Characterization of ultrasound-assisted covalent binding ... [sciencedirect.com]

Comprehensive Protocol for Extraction Optimization and Analysis of 4,5-Dicaffeoylquinic Acid from Plant Material

Introduction

4,5-O-dicaffeoylquinic acid (4,5-DCQA) and its derivatives represent significant bioactive compounds within the chlorogenic acid family, characterized by their potent antioxidant and anti-inflammatory properties. These compounds have attracted substantial interest in pharmaceutical and nutraceutical research due to their multifaceted biological activities, including hepatoprotective effects, inhibition of nitric oxide production, and free radical scavenging capabilities. [1] The growing commercial interest in 4,5-DCQA necessitates standardized protocols for its efficient extraction, quantification, and characterization from plant matrices. This application note provides comprehensive methodologies optimized for researchers and drug development professionals, incorporating advanced extraction techniques, validated analytical procedures, and bioactivity assessment protocols to support the development of 4,5-DCQA-based therapeutics.

Chemical Properties and Stability Considerations

4,5-DCQA is a phenolic compound formed through the esterification of quinic acid with two caffeic acid molecules at positions 4 and 5. This molecular configuration contributes to its strong antioxidant activity but also presents specific challenges during extraction and processing. The compound demonstrates pH-dependent stability and is susceptible to isomerization under various conditions, particularly during extraction and digestion processes. Research indicates that 4,5-DCQA can be transformed from other dicaffeoylquinic acid isomers, such as 3,5-DCQA, during intestinal digestion, suggesting interconversion possibilities that might be exploited to enhance yields. [2]

Stability studies reveal that 4,5-DCQA remains relatively stable under gastric conditions but may undergo degradation or transformation during intestinal-phase simulation. This susceptibility to alkaline conditions must be considered when designing extraction and purification protocols. Additionally, the methyl ester derivative of 4,5-DCQA has demonstrated enhanced bioactivity in some studies, showing potent hepatoprotective effects and superior inhibition of nitric oxide production in RAW264.7 cells compared to other derivatives. [1]

Extraction Optimization

Extraction Methods Comparison

Various extraction techniques have been employed to optimize the recovery of dicaffeoylquinic acids from plant materials. The selection of an appropriate extraction method significantly impacts both the yield and bioactivity of the extracted compounds.

Table 1: Comparison of Extraction Methods for DCQAs from Plant Material

| Extraction Method | Optimal Conditions | 4,5-DCQA Yield | Advantages | Limitations |

|---|---|---|---|---|

| Accelerated Solvent Extraction (ASE) | 95°C, 57% ethanol, 100 bar pressure, 30 min extraction | ~5.41 mg/gDM from forced chicory roots [3] | Reduced solvent consumption, oxygen-free environment, high efficiency | Specialized equipment required, higher initial cost |

| Conventional Solvent Extraction | 50% ethanol, 60°C, 72-hour extraction [4] | Varies by plant source (e.g., 11.25-11.79 mg/g in Ligularia fischeri) [4] | Simple equipment, scalable | Longer extraction time, higher solvent consumption |

| Ultrasound-Assisted Extraction (UAE) | Specific parameters not provided for 4,5-DCQA | Information not available in sources | Reduced extraction time, improved efficiency | Potential compound degradation with prolonged exposure |

Critical Extraction Parameters

Optimization of extraction parameters is crucial for maximizing 4,5-DCQA recovery. Key factors influencing yield include:

Solvent Composition: Ethanol-water mixtures typically outperform pure solvents. For 4,5-DCQA, 50% ethanol has been identified as optimal for conventional extraction, while 57% ethanol is recommended for ASE. [3] Higher ethanol concentrations (50% compared to 30% or water) significantly improve extraction efficiency for DCQAs from Ligularia fischeri. [4]

Temperature: Elevated temperatures enhance extraction efficiency within limits. For ASE, approximately 95°C is optimal for 4,5-DCQA, while conventional extraction typically uses 60°C to prevent compound degradation. [3] Excessive temperatures may promote degradation or isomerization.

Extraction Duration: ASE achieves efficient extraction within 30 minutes, while conventional methods may require up to 72 hours for maximum yield. [4]

Plant Material Preparation: Proper preparation of plant material, including freeze-drying and particle size reduction (<500 μm), significantly improves extraction efficiency by increasing surface area and facilitating solvent penetration. [4]

Analytical Methods

HPLC and LC-MS/MS Analysis

Advanced chromatographic techniques are essential for accurate identification and quantification of 4,5-DCQA in complex plant extracts.

Table 2: HPLC and LC-MS/MS Conditions for 4,5-DCQA Analysis

| Parameter | HPLC Conditions | LC-MS/MS Conditions |

|---|---|---|

| Column | C18 column (250 mm × 4.6 mm, 5 μm) [4] | Prontosil C18 column (250 mm × 4.6 mm, 5 μm) [4] |

| Mobile Phase | Methanol:water (70:30, v/v) or methanol:acidic water (pH 3.5, 80:20, v/v) [5] | Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B) [4] |

| Flow Rate | 1 mL/min [5] | 0.5 mL/min [4] |

| Detection | UV detection at 284 nm [4] | Positive ESI mode; MS/MS scanning m/z 100-2000 [4] |

| Column Temperature | Ambient [5] | 35°C [4] |

| Injection Volume | 100 μL [5] | Not specified |

Method Validation

For regulatory compliance and quality control, analytical methods must be rigorously validated according to ICH guidelines or AOAC international standards. Key validation parameters for 4,5-DCQA quantification include:

Linearity: Calibration curves should demonstrate R² > 0.999 across an appropriate concentration range, typically from the limit of quantification to 500 μg/mL. [4]

Precision: Intra-day and inter-day precision should show RSD% < 2% for retention times and peak areas, ensuring reproducible quantification. [5]

Accuracy: Recovery rates should range between 90-101%, confirming minimal matrix effects or compound loss during analysis. [4]

Sensitivity: Limits of detection (LOD) and quantification (LOQ) should be established, typically at sub-nanomolar levels, to ensure detection of low analyte concentrations. [5]

Specificity: Chromatographic methods must successfully resolve 4,5-DCQA from its isomers (3,4-DCQA and 3,5-DCQA) and other phenolic compounds present in the extract. [4]

Bioactivity Assessment

In Vitro Antioxidant Activity

The antioxidant potential of 4,5-DCQA can be evaluated using several established assays:

DPPH Radical Scavenging Assay: This cell-free system assesses the hydrogen-donating ability of 4,5-DCQA. The compound demonstrates significant free radical-scavenging activity, which contributes to its hepatoprotective effects. [1]

Molecular Docking Studies: Computational approaches can predict binding affinities between 4,5-DCQA and antioxidant enzymes like human peroxiredoxin 5. Docking scores approximately -7.8 kcal/mol indicate strong binding potential, supporting the observed antioxidant activity. [6]

Anti-inflammatory Evaluation

The anti-inflammatory properties of 4,5-DCQA can be assessed through:

NO Production Inhibition: 4,5-DCQA methyl ester demonstrates significant inhibition of nitric oxide production in LPS-induced RAW264.7 macrophage cells, suggesting potent anti-inflammatory activity. This assay measures the compound's ability to suppress pro-inflammatory pathways. [1]

Cytokine Secretion Assay: Bioavailable fractions of DCQA-containing extracts can inhibit secretion of pro-inflammatory cytokines including IL-1β and IL-6, providing mechanistic insights into the anti-inflammatory effects. [2]

Biotransformation Studies

Understanding the metabolic fate of 4,5-DCQA is crucial for predicting in vivo efficacy:

Intestinal Flora Biotransformation: Anaerobic incubation with human intestinal flora reveals that 4,5-DCQA methyl ester undergoes transformation into several metabolites, some retaining bioactivity. Monitoring this transformation helps identify active metabolites and understand potential health benefits. [1]

Bioavailability Assessment: Using Caco-2 cell monolayers to simulate intestinal absorption provides insights into the transport efficiency and metabolism of 4,5-DCQA during absorption, critical for dosage determination. [2]

Workflow and Protocol Integration

The following workflow diagrams illustrate the integrated processes for extraction optimization and analytical characterization of 4,5-DCQA:

Figure 1: Integrated Workflow for 4,5-DCQA Extraction and Analysis

Figure 2: Analytical Workflow for 4,5-DCQA Characterization

Conclusion

This application note provides comprehensive protocols for the efficient extraction, analysis, and bioactivity assessment of 4,5-DCQA from plant materials. The optimized methodologies emphasize the critical parameters for maximizing yield while preserving compound integrity, particularly solvent composition, temperature control, and extraction duration. The integrated approach combining advanced extraction techniques with robust analytical validation ensures reliable quantification and characterization of this valuable bioactive compound.

The protocols outlined support the development of standardized quality control methods for 4,5-DCQA in pharmaceutical and nutraceutical applications. Future research directions should focus on in vivo validation of bioactivity, scale-up parameters for industrial production, and further exploration of the structure-activity relationships within the dicaffeoylquinic acid family to enhance therapeutic applications.

References

- 1. Biotransformation of 4,5-O-dicaffeoylquinic acid methyl ... [sciencedirect.com]

- 2. Bioavailability Assessment of Yarrow Phenolic Compounds ... [mdpi.com]

- 3. Optimization of the Accelerated Solvent Extraction of ... [pmc.ncbi.nlm.nih.gov]

- 4. Validation and standardization of the content of three di- ... [pmc.ncbi.nlm.nih.gov]

- 5. Development of a reverse-phase HPLC method for the ... [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of total phenolic and flavonoid content in ... [frontiersin.org]

quantification method validation 4,5-DCQA

HPLC Method for 4,5-DCQA Analysis

The table below outlines the core instrumental parameters for the quantification of 4,5-DCQA Me ester as described in the literature. This can be directly adapted for 4,5-DCQA analysis [1].

| Parameter | Specification |

|---|---|

| Objective | Determination of 4,5-DCQA Me ester and its biotransformation products. |

| Instrumentation | HPLC system. |

| Column | Zorbax SB-C18 (4.6 × 250 mm, 5 µm). |

| Mobile Phase | Gradient of MeCN (A) and H₂O containing 0.1% HCOOH (B). |

| Gradient Program | 0-25 min: 15-30% A; 25-35 min: 30-50% A; 35-40 min: 50-15% A. |

| Flow Rate | 1.0 mL/min. |

| Detection | Photodiode Array (PDA) Detector at 330 nm. |

| Column Temperature | 30 °C. |

| Injection Volume | 10 µL. |

Framework for Method Validation

For any quantitative analytical method to be accepted in a regulated environment, its performance characteristics must be formally validated. The following table defines the key parameters to be assessed, based on international guidelines for method verification [2]. You would need to generate experimental data for 4,5-DCQA to fulfill this framework.

| Validation Parameter | Objective | Experimental Approach (Summary) |

|---|---|---|

| Precision | Measure repeatability of results. | Analyze multiple replicates of QC samples (low, mid, high concentration) within a day (repeatability) and over different days (intermediate precision). Calculate % Coefficient of Variation (CV) [2]. |

| Trueness/Accuracy | Determine closeness to true value. | Compare measured results of certified reference materials or spiked samples with known/added concentrations. Calculate % recovery or bias [2]. |

| Detection/Limit of Quantification | Establish lowest measurable amount. | LOD: 3.3 × (Standard Deviation of blank response) / Slope of calibration curve. LOQ: 10 × (Standard Deviation of blank response) / Slope of calibration curve [2]. | | Specificity | Confirm measurement is unaffected. | Analyze blank matrix and check for no interfering peaks at the retention time of 4,5-DCQA [1]. | | Linearity & Measuring Range | Confirm proportional response to concentration. | Prepare and analyze a series of standard solutions (e.g., 5-8 concentrations). Perform linear regression (y = ax + b) and assess correlation coefficient (R²) [2]. |

Experimental Workflow for Method Validation

The following diagram illustrates the logical sequence of experiments required to fully validate a quantitative analytical method like the one for 4,5-DCQA.

Important Considerations for 4,5-DCQA

- Isomerization: Be aware that 4,5-DCQA can undergo isomerization under certain conditions, such as the pH shift from gastric to intestinal environments during digestion studies [3]. This can affect the specificity of your method, so ensure baseline separation of all relevant isomers.

- Biological Matrices: The provided HPLC method was used in an incubated system with human intestinal flora [1]. If you are working with other complex matrices (e.g., plant extracts, plasma, tissue), you will need to develop and validate an appropriate sample preparation technique (e.g., solid-phase extraction, liquid-liquid extraction) to minimize matrix effects.

I hope this structured application note provides a solid foundation for your work. Should you require further details on a specific validation parameter, feel free to ask.

References

4,5-DCQA isolation and purification protocols

Introduction to 4,5-DCQA

4,5-Dicaffeoylquinic acid (4,5-DCQA) is a polyphenolic compound belonging to the chlorogenic acid family, characterized as an ester of quinic acid with two caffeic acid groups [1]. It is found in various medicinal and edible plants, such as Ligularia fischeri, Echinacea species, and coffee [2] [1] [3].

4,5-DCQA exhibits a broad spectrum of reported biological activities, including antioxidant, anti-inflammatory, antimicrobial, and antiviral effects [1]. These properties make it a compound of significant interest for pharmaceutical and functional food development.

Protocol for 4,5-DCQA Isolation from Ligularia fischeri

The following detailed protocol is adapted from a recent study that successfully isolated and quantified 4,5-DCQA from the leaves and stems of Korean Ligularia fischeri [2] [4] [5].

Plant Material Preparation

- Source: Ligularia fischeri was collected from regions in Korea (e.g., Nonsan, Hamyang, Hoengseong).

- Authentication: The plant material should be authenticated by a qualified botanist.

- Pre-processing: Wash the fresh leaves and stems with water, cut them into small pieces, and dry them. The cited study used both freeze-drying and oven-drying at 56°C for 24 hours [2] [5]. Freeze-drying is preferred to minimize thermal degradation. The dried material is then ground into a fine powder and stored in sealed bags with desiccant at -20°C until use.

Extraction Procedure

- Sample Weight: Use 5 g of the dried plant powder.

- Extraction Solvent: Add 50 mL of solvent. The choice of solvent concentration is critical for yield:

- Extraction Process: Extract the mixture for 72 hours at 60°C in a temperature-controlled water bath.

- Post-Extraction Processing:

- Centrifuge the extract at 3000 rpm for 10 minutes.

- Filter the supernatant through qualitative filter paper (e.g., Whatman, 110 mm).

- Use a rotary evaporator (100 rpm, 45°C) to remove residual ethanol under reduced pressure.

- Freeze-dry the remaining aqueous solution to obtain a dry extract powder.

HPLC-MS/MS Analysis and Quantification

This step confirms the identity and quantity of 4,5-DCQA in the extract.

- Instrumentation:

- HPLC System: Shimadzu Nexera Lite LC-40D or equivalent.

- Mass Spectrometer: Sciex X500R QTOF system or equivalent.

- Column: Prontosil C18 column (250 mm x 4.6 mm, 5 µm particle size).

- Mobile Phase:

- Solvent A: Deionized water with 0.1% formic acid.

- Solvent B: Acetonitrile with 0.1% formic acid.

- Gradient Elution Program: | Time (min) | % Solvent B | | :--- | :--- | | 0 - 10 | 10% - 15% | | 10 - 20 | 15% - 20% | | 20 - 30 | 20% - 25% | | 30 - 40 | 25% - 40% | | 40 - 50 | 40% - 70% | | 50 - 60 | 70% - 95% | | 60 - 70 | 95% (Isocratic) |

- Flow Rate: 0.5 mL/min

- Detection:

- UV/DAD: 284 nm

- MS/MS: Positive ion mode; ESI spray voltage: 5500 V; mass range: m/z 100-2000.

- Sample Preparation for HPLC: Dissolve the dry extract powder in methanol to a concentration of 1 mg/mL. Filter through a 0.45 µm PVDF syringe filter before injection.

The entire workflow from plant material to analysis is summarized in the following diagram:

Quantitative Data on 4,5-DCQA Content

The yield of 4,5-DCQA is highly dependent on the plant's geographical origin and the extraction solvent. The table below summarizes quantitative findings from the research [2] [4] [5].

Table 1: Content of 4,5-DCQA in Ligularia fischeri from Different Korean Regions (mg/g of raw material)

| Region of Origin | 100% Distilled Water | 30% Ethanol | 50% Ethanol |

|---|---|---|---|

| Nonsan | 3.38 | 11.79 | 11.25 |

| Hoengseong | Data not specified | Data not specified | 17.06* |

| Hamyang | Data not specified | Data not specified | Data not specified |

| Jeongseon | Data not specified | Data not specified | Data not specified |

| Yangsan | Data not specified | Data not specified | Data not specified |

Note: The value of 17.06 mg/g for Hoengseong in 50% ethanol is reported for 3,5-DCQA, not 4,5-DCQA, and is included here to highlight regional and isomer-specific variation. The study identified Nonsan as the best source for 4,5-DCQA [2].

Analytical Method Validation

For reliable quantification, the analytical method must be validated. The following parameters were established for the HPLC method used in the cited research, in accordance with ICH guidelines [2] [5] [6].

Table 2: Validation Parameters for the HPLC Quantitative Analysis of DCQAs

| Parameter | Description & Result |

|---|---|

| Linearity | The calibration curve demonstrated excellent linearity with a regression coefficient (R²) greater than 0.999 [6]. |

| Precision | The method showed high precision, with a relative standard deviation (RSD%) of less than 2% [6]. |

| Accuracy | Determined by recovery rate, with mean recovery results confirming high accuracy [2]. |

| Limit of Detection (LOD) | The lowest amount of analyte that can be detected [2] [6]. |

| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantified with acceptable precision and accuracy [2] [6]. |

Additional Research & Potential Applications

Beyond isolation, 4,5-DCQA shows promise in advanced drug delivery applications. A recent study explored its covalent interaction with β-Lactoglobulin (LG), a whey protein, to form a complex for delivering curcumin, a compound with poor solubility and bioavailability [7].

- Preparation of LG-4,5-DCQA Complex: The covalent complex was prepared using a free radical method under ultrasound assistance. This ultrasound-assisted method significantly improved the binding efficiency, antioxidant properties, and hydrophilicity of the resulting complex compared to preparation without ultrasound [7].

- Application: The LG-4,5-DCQA complex successfully embedded curcumin, enhancing its delivery potential. This showcases how 4,5-DCQA can be utilized not only as an active compound but also as a functional material in nanocarrier systems for functional foods or pharmaceuticals [7].

Notes for Researchers

- Solvent Selection is Critical: As the data clearly shows, using 30% or 50% ethanol instead of water dramatically increases the extraction yield of 4,5-DCQA.

- Source Material Variability: The geographical origin of the plant material significantly impacts the final content of 4,5-DCQA, so sourcing should be consistent and documented.

- Method Validation: Always validate your analytical methods for accuracy, precision, linearity, LOD, and LOQ to ensure the reliability of your quantitative data.

- Advanced Applications: Consider the potential of 4,5-DCQA beyond pure isolation, such as in forming complexes to improve the delivery of other hydrophobic bioactive molecules.

References

- 1. Pharmacological profile of dicaffeoylquinic acids and their ... [frontiersin.org]

- 2. Validation and standardization of the content of three di-caffeoylquinic... [nature.com]

- 3. Coffee Chlorogenic Acids Incorporation | Encyclopedia MDPI [encyclopedia.pub]

- 4. Validation and standardization of the content of three di- ... [pmc.ncbi.nlm.nih.gov]

- 5. Validation and Standardization of the Content of... | Research Square [researchsquare.com]

- 6. Development of a reverse-phase HPLC method for the ... [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of ultrasound-assisted covalent binding ... [sciencedirect.com]

Comprehensive Application Notes and Protocols: In Vitro Melanogenesis Inhibition by 4,5-Dicaffeoylquinic Acid (4,5-DCQA)

Introduction and Compound Profile

4,5-Dicaffeoylquinic acid (4,5-DCQA) is a naturally occurring polyphenolic compound belonging to the dicaffeoylquinic acid family, which consists of six isomers characterized by the esterification of quinic acid with two caffeic acid molecules at different positions. Among these isomers, 4,5-DCQA has demonstrated exceptional potential as a melanogenesis inhibitor through multiple mechanisms of action. The compound occurs abundantly in various medicinal plants, including Echinacea species and Hedera helix, and has been investigated for diverse pharmacological activities ranging from antioxidant to anti-inflammatory effects. [1] Recent research has highlighted its significant depigmenting activity, with studies indicating that its efficacy surpasses that of arbutin, a well-known skin-lightening agent. [2] These application notes provide detailed methodologies for evaluating the anti-melanogenic properties of 4,5-DCQA in vitro, along with comprehensive protocols that researchers can adapt for investigating similar compounds.

The molecular structure of 4,5-DCQA features two caffeoyl groups attached at the 4 and 5 positions of the quinic acid core, which appears to be optimal for its melanin-inhibitory activity. Structure-activity relationship studies have revealed that different DCQA isomers exhibit varying potencies, with 4,5-DCQA consistently demonstrating superior efficacy compared to other isomers. [2] This position-specific activity underscores the importance of compound characterization and verification when working with DCQA isomers. The following sections present standardized protocols for assessing the melanogenesis-inhibitory activity of 4,5-DCQA, along with detailed experimental methodologies and technical considerations to ensure reproducible results.

Experimental Overview

The inhibitory effects of 4,5-DCQA on melanogenesis can be evaluated through a comprehensive series of in vitro assays designed to elucidate both phenotypic outcomes and underlying molecular mechanisms. The standard experimental workflow involves:

- Assessment of melanin content in melanocyte cultures following 4,5-DCQA treatment

- Evaluation of cellular tyrosinase activity, the key enzyme in melanin synthesis

- Analysis of cell viability to exclude cytotoxic effects

- Investigation of melanogenic enzyme expression levels (tyrosinase, TRP1, DCT)

- Elucidation of molecular mechanisms through analysis of MITF expression and cAMP-dependent signaling pathways

This multi-faceted approach enables researchers to distinguish between direct enzyme inhibition and regulation of melanogenic gene expression, providing insights into the compound's mechanism of action. [2] The experimental protocols outlined below have been optimized using murine B16F1 melanoma cells stimulated with α-melanocyte stimulating hormone (α-MSH), but can be adapted for other melanocyte models including normal human melanocytes and B16F10 cells.

Materials and Equipment

Cell Lines and Culture Reagents

Table 1: Cell lines and culture reagents

| Item | Specification | Source/Supplier |

|---|---|---|

| Cell Line | B16F1 murine melanoma cells | ATCC or comparable cell bank |

| Culture Medium | Dulbecco's Modified Eagle Medium (DMEM) | Various suppliers |

| Serum | Fetal Bovine Serum (FBS), 10% | Various suppliers |

| Antibiotics | Penicillin-Streptomycin (1%) | Various suppliers |

| Stimulation Agent | α-MSH (α-melanocyte stimulating hormone) | Sigma-Aldrich |

| Trypsinization | Trypsin-EDTA (0.25%) | Various suppliers |

Test Compounds and Reagents

Table 2: Key reagents and reference compounds

| Reagent | Purpose | Concentration Range | Supplier Example |

|---|---|---|---|

| 4,5-DCQA | Test compound | 1-100 µM | Sigma-Aldrich, Custom synthesis |

| Arbutin | Reference inhibitor | 25-500 µM | Sigma-Aldrich |

| Kojic Acid | Reference inhibitor | 10-200 µM | Sigma-Aldrich |

| L-DOPA | Tyrosinase substrate | 0.1-1 mM | Sigma-Aldrich |

| MTT Reagent | Cell viability assay | 0.5 mg/mL | Sigma-Aldrich |

| RIPA Buffer | Protein extraction | - | Various suppliers |

| Primary Antibodies | Immunoblotting | Manufacturer's dilution | Cell Signaling Technology, Abcam |

Equipment and Software

- Cell culture incubator (37°C, 5% CO₂, humidified)

- Biosafety cabinet (Class II)

- Inverted phase-contrast microscope

- Spectrophotometer or microplate reader

- Centrifuge (refrigerated preferred)

- Electrophoresis system for Western blotting

- Chemiluminescence detection system

- Molecular docking software (AutoDock, Schrödinger, etc.)

Detailed Methodologies

Cell Culture and Maintenance

Protocol: Cell Culture and Maintenance

- Culture Conditions: Maintain B16F1 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

- Subculturing: Passage cells at 80-90% confluence using 0.25% trypsin-EDTA. Neutralize trypsin with complete medium and centrifuge at 1,000 rpm for 5 minutes. Resuspend the cell pellet in fresh medium and seed at appropriate densities.

- Experimental Seeding: Seed cells in appropriate culture vessels (96-well plates for viability and tyrosinase activity, 6-well plates for melanin content and protein analysis) at densities of 1-5 × 10⁴ cells/cm².

- α-MSH Stimulation: After 24 hours of attachment, replace medium with fresh medium containing 100 nM α-MSH to stimulate melanogenesis. Concurrently, add 4,5-DCQA at various concentrations (typically 1-100 µM) or reference inhibitors.

- Treatment Duration: Incubate cells with test compounds for 48-72 hours, with medium replacement every 24 hours if extended treatments are required. [2]

Cell Viability Assessment (WST-1/MTT Assay)

Protocol: Cell Viability Assessment

- Cell Seeding: Seed B16F1 cells in 96-well plates at a density of 5 × 10³ cells/well and allow attachment for 24 hours.

- Compound Treatment: Treat cells with various concentrations of 4,5-DCQA (0-100 µM) for 72 hours. Include wells with medium only (blank) and untreated cells (control).

- Viability Reagent Addition: Add WST-1 reagent (10% of total medium volume) to each well and incubate for 1-4 hours at 37°C. Alternatively, use MTT solution (0.5 mg/mL final concentration) with 4-hour incubation.

- Absorbance Measurement: Measure absorbance at 440 nm for WST-1 or 570 nm for MTT using a microplate reader.

- Viability Calculation: Calculate cell viability as percentage of untreated control: Viability (%) = (Abs_sample - Abs_blank) / (Abs_control - Abs_blank) × 100 Ensure that test concentrations maintain >80% cell viability for subsequent melanogenesis assays. [3]

Melanin Content Assay

Protocol: Melanin Content Quantification

- Cell Treatment: Seed and treat B16F1 cells in 6-well plates (1 × 10⁵ cells/well) with 4,5-DCQA in the presence of 100 nM α-MSH for 72 hours.

- Cell Harvesting: Wash cells twice with ice-cold PBS and detach using trypsin-EDTA. Transfer cell suspensions to microcentrifuge tubes.

- Cell Pellet Collection: Centrifuge at 5,000 × g for 5 minutes and carefully remove supernatant.

- Melanin Extraction: Solubilize cell pellets in 1 mL of 1 N NaOH containing 10% DMSO at 80°C for 1 hour to extract melanin.

- Absorbance Measurement: Transfer 200 µL aliquots to a 96-well plate and measure absorbance at 405 nm using a microplate reader.

- Normalization: Normalize melanin content to total protein concentration or cell number. Express results as percentage of α-MSH-stimulated control. [2] [3]

Cellular Tyrosinase Activity Assay

Protocol: Cellular Tyrosinase Activity

- Cell Treatment and Lysis: After 72-hour treatment with 4,5-DCQA, wash cells with PBS and lyse with 1% Triton X-100 in PBS (pH 7.2) by freezing at -80°C and thawing.

- Protein Quantification: Determine protein concentration using BCA or Bradford assay.

- Enzyme Reaction: Mix cell lysates (containing equal protein amounts) with 2 mM L-DOPA in 0.1 M sodium phosphate buffer (pH 6.8).

- Kinetic Measurement: Immediately measure dopachrome formation by monitoring absorbance at 475 nm every minute for 30 minutes at 37°C.

- Activity Calculation: Calculate tyrosinase activity from the linear portion of the reaction curve. Express as percentage of α-MSH-stimulated control. [2] [3]

Western Blot Analysis of Melanogenic Proteins

Protocol: Western Blot Analysis

- Protein Extraction: Harvest 4,5-DCQA-treated cells in RIPA lysis buffer containing protease and phosphatase inhibitors. Incubate on ice for 30 minutes, then centrifuge at 12,000 × g for 15 minutes at 4°C.

- Protein Quantification: Determine supernatant protein concentrations using BCA assay.

- Electrophoresis: Separate proteins (20-40 µg per lane) by SDS-PAGE (8-12% gels) and transfer to PVDF membranes.

- Blocking and Incubation: Block membranes with 5% non-fat milk in TBST for 1 hour, then incubate with primary antibodies (anti-tyrosinase, anti-TRP1, anti-DCT, anti-MITF, anti-p-CREB, anti-CREB) overnight at 4°C.

- Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Develop using enhanced chemiluminescence reagent.

- Quantification: Analyze band intensities using densitometry software and normalize to loading controls (β-actin, α-tubulin). [2]

Molecular Docking Studies

Protocol: Molecular Docking with Adenylyl Cyclase

- Protein Preparation: Obtain crystal structure of adenylyl cyclase (e.g., PDB ID: 1CJK) or other target proteins. Remove water molecules and co-crystallized ligands, add hydrogen atoms, and assign partial charges.

- Ligand Preparation: Obtain 3D structure of 4,5-DCQA (PubChem CID: 6474310). Optimize geometry using molecular mechanics force fields.

- Docking Simulation: Perform molecular docking using AutoDock Vina or similar software. Set the grid box to encompass the catalytic domain of adenylyl cyclase.

- Analysis: Identify binding poses and analyze interaction patterns (hydrogen bonds, hydrophobic interactions, π-π stacking). Calculate binding energies (ΔG). [2]

Results and Data Interpretation

Quantitative Findings

Table 3: Efficacy profile of 4,5-DCQA in melanogenesis inhibition

| Assay Endpoint | 4,5-DCQA Effect | Reference Compound (Arbutin) | Experimental Conditions |

|---|---|---|---|

| Melanin Content | 84% inhibition [2] | 35% inhibition [2] | α-MSH-stimulated B16F1 cells, 25 µM |

| Cellular Tyrosinase | Significant inhibition [2] | Moderate inhibition [2] | α-MSH-stimulated B16F1 cells |

| Cell-Free Tyrosinase | High inhibition (comparable to arbutin) [2] | 35% inhibition [2] | Cell-free system, 25 µM |

| Cell Viability | No cytotoxicity at effective concentrations [2] | No cytotoxicity at effective concentrations [2] | B16F1 cells, up to 100 µM |

| Binding Affinity | ΔG = -8.33 kcal/mol [2] | Not reported | Molecular docking with adenylyl cyclase |

Mechanistic Insights

The anti-melanogenic activity of 4,5-DCQA operates through multiple complementary mechanisms:

- Direct enzyme inhibition: 4,5-DCQA directly inhibits tyrosinase activity in cell-free systems, suggesting competitive or allosteric inhibition of the enzyme. [2]

- Downregulation of melanogenic enzymes: Treatment with 4,5-DCQA significantly reduces protein expression of tyrosinase, TRP1, and DCT in α-MSH-stimulated B16F1 cells. [2]

- Suppression of MITF expression: 4,5-DCQA downregulates microphthalmia-associated transcription factor (MITF), the master regulator of melanogenesis. [2]

- Inhibition of cAMP production: The compound attenuates cAMP generation by binding to adenylyl cyclase, with molecular docking studies revealing H-bond interactions with ILE953 and LYS930 residues (Full Fitness: -1304.68 kcal/mol). [2]

- Inhibition of CREB phosphorylation: By reducing cAMP levels, 4,5-DCQA prevents phosphorylation of cAMP response element-binding protein (CREB), thereby diminishing MITF transcription. [2]

The following diagram illustrates the molecular mechanism of 4,5-DCQA in melanogenesis inhibition:

Diagram 1: Molecular mechanism of 4,5-DCQA in melanogenesis inhibition. 4,5-DCQA targets both adenylyl cyclase (AC) in the signaling pathway and directly inhibits tyrosinase enzyme activity.

Experimental Workflow

The following diagram summarizes the complete experimental workflow for evaluating the anti-melanogenic activity of 4,5-DCQA:

Diagram 2: Experimental workflow for evaluating anti-melanogenic activity of 4,5-DCQA

Discussion and Research Implications

The comprehensive data presented in these application notes establish 4,5-DCQA as a multi-target melanogenesis inhibitor with significant potential for cosmetic and therapeutic applications. Its dual mechanism of action—simultaneously targeting the upstream cAMP-dependent signaling pathway and directly inhibiting tyrosinase activity—confers superior efficacy compared to single-target agents like arbutin. [2] The structural specificity of this activity is evidenced by the varying potencies among DCQA isomers, with 4,5-DCQA consistently demonstrating the strongest anti-melanogenic effects across multiple assay systems.

From a research perspective, these findings highlight the importance of investigating natural compounds beyond simple tyrosinase inhibition to include modulation of melanogenic signaling pathways. The experimental approaches outlined here provide a framework for comprehensive evaluation of potential depigmenting agents. Furthermore, the demonstrated efficacy of 4,5-DCQA in reducing hyperpigmentation without cytotoxic effects at effective concentrations suggests a favorable safety profile, though additional toxicological studies are warranted before clinical translation. [2]

For researchers implementing these protocols, several technical considerations merit emphasis:

- Cell model selection: While B16F1 cells respond robustly to α-MSH stimulation, confirmation in normal human melanocytes is recommended for translational relevance.